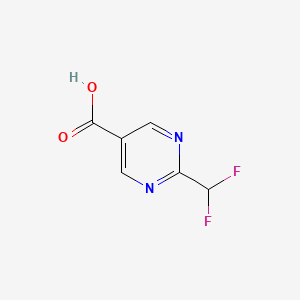

2-(Difluoromethyl)pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

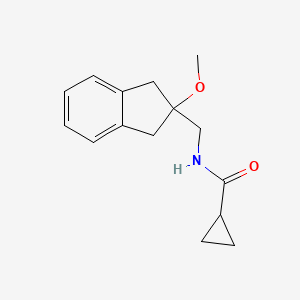

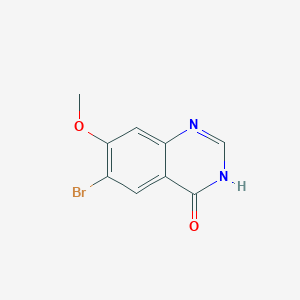

2-(Difluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their presence in many important biological molecules, such as nucleotides and several vitamins. The difluoromethyl group attached to the pyrimidine ring is of interest due to its potential influence on the molecule's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amidines or guanidine with various ketones or aldehydes. For instance, the synthesis of 2,4,5-substituted pyrimidines can be achieved through a one-pot reaction involving chromone, amidines, and boronic acids, as described in the literature . Although the specific synthesis of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with appropriate modifications to introduce the difluoromethyl group at the desired position on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods, including NMR and X-ray crystallography. For example, the crystal structure of a related pyrimidine derivative was determined, providing insights into the arrangement of substituents around the pyrimidine core . The presence of substituents such as the difluoromethyl group can significantly affect the electronic properties and conformation of the molecule, which in turn can influence its biological activity and interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including cyclocondensation, reductive amination, and nucleophilic displacement, as demonstrated in the synthesis of various pyrimidine compounds . The reactivity of the difluoromethyl group in 2-(Difluoromethyl)pyrimidine-5-carboxylic acid would be an interesting aspect to explore, as it could participate in reactions that are unique to the presence of the fluorine atoms, such as nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, including solubility, melting point, and acidity, are influenced by their molecular structure. For example, the introduction of methyl groups on the pyrimidine ring can lead to regioselective covalent hydration, which could affect the compound's solubility and stability . The difluoromethyl group in 2-(Difluoromethyl)pyrimidine-5-carboxylic acid is likely to impact its physical properties, such as lipophilicity, which is important for its potential as a drug molecule.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The generation and functionalization of pyrimidine derivatives, such as 2-(Difluoromethyl)pyrimidine-5-carboxylic acid, are crucial for developing novel organic compounds. For instance, metal-bearing and trifluoromethyl-substituted pyrimidines have been synthesized, showcasing the stability of 5-pyrimidyllithium species and their conversion into carboxylic acids in high yields through specific synthetic pathways. This process highlights the utility of pyrimidine derivatives in organic synthesis, providing a foundation for further chemical transformations and applications (Schlosser, Lefebvre, & Ondi, 2006).

Metal Complexes and Coordination Chemistry

Pyrimidine-5-carboxylic acid derivatives have been utilized in the synthesis of metal complexes, demonstrating their versatility in coordination chemistry. These complexes have been characterized using various analytical techniques, revealing how metal ions coordinate with the nitrogen atom from the pyrimidine ring and carboxylate oxygen atom. Such studies contribute to our understanding of metal-ligand interactions and the design of metal-based catalysts or materials (Świderski et al., 2019).

Proton NMR Spectroscopy and Hydration Studies

Research involving proton NMR spectroscopy of monomethyl- and dimethylpyrimidine-5-carboxylic acids has provided insights into regioselective covalent hydration. These studies are crucial for understanding the chemical behavior of pyrimidine derivatives under different conditions, paving the way for their application in more complex chemical syntheses and the development of new materials or pharmaceuticals (Kress, 1994).

Mecanismo De Acción

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety information includes GHS07 pictograms and the signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(difluoromethyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-4(8)5-9-1-3(2-10-5)6(11)12/h1-2,4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUXPKXRJRMEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)pyrimidine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)